molecular formula C28H30FN3O4 B605083 ABBV-744 CAS No. 2138861-99-9

ABBV-744

Cat. No.: B605083
CAS No.: 2138861-99-9
M. Wt: 491.6 g/mol
InChI Key: OEDSFMUSNZDJFD-UHFFFAOYSA-N
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Description

ABBV-744 is a highly selective inhibitor of the second bromodomain (BD2) of the bromodomain and extra-terminal (BET) family of proteins. This compound has shown significant potential in preclinical models for treating various diseases, including acute myelogenous leukemia and androgen receptor-positive prostate cancer .

Mechanism of Action

Target of Action

ABBV-744 is a highly selective inhibitor for the second bromodomain (BDII) of the four BET family proteins . It exhibits greater than 300-fold more potent binding affinity to the BDII bromodomain of BRD4 relative to the first bromodomain (BDI) of BRD4 .

Mode of Action

Upon oral administration, this compound preferentially binds to the second bromodomain (BD2) of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones . This disrupts chromatin remodeling and gene expression .

Biochemical Pathways

This compound has been found to regulate several biochemical pathways. In one study, it was found to alleviate LPS-induced neuroinflammation via regulation of the BATF2-IRF4-STAT1/3/5 axis . In another study, it was found to induce mitochondria damage, reactive oxygen species accumulation, cell cycle arrest and apoptotic cell death in gastric cancer cells .

Pharmacokinetics

This compound is orally bioavailable . It was designed to selectively target the BD2 domain of BET family proteins, in an effort to limit potential on-target adverse activity associated with BD1 interactions . In vivo, this compound produced fewer platelet and gastrointestinal toxicities than a dual BD1/2-targeting compound in preclinical models .

Result of Action

Studies in acute myeloid leukemia xenograft models demonstrated antitumor efficacy for this compound that was comparable with the pan-BET inhibitor ABBV-075 but with an improved therapeutic index .

Action Environment

The action of this compound can be influenced by environmental factors. Furthermore, doses of this compound at fractions of its maximum tolerated dose induced tumor growth inhibition in acute myeloid leukemia and prostate cancer xenograft models .

Preparation Methods

The synthesis of ABBV-744 involves several steps, including the selective inhibition of the second bromodomain of BET family proteins. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that this compound is produced through a series of chemical reactions that ensure its high selectivity and potency .

Chemical Reactions Analysis

ABBV-744 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ABBV-744 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of bromodomains in various biological processes.

    Biology: this compound is used to investigate the molecular mechanisms of diseases such as acute myelogenous leukemia and prostate cancer.

    Medicine: this compound has shown potential as a therapeutic agent for treating diseases like acute myelogenous leukemia and androgen receptor-positive prostate cancer.

    Industry: This compound is used in the development of new drugs and therapies targeting bromodomains

Properties

IUPAC Name

N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN3O4/c1-7-30-26(33)22-13-20-21(14-32(6)27(34)24(20)31-22)19-12-17(28(4,5)35)8-9-23(19)36-25-15(2)10-18(29)11-16(25)3/h8-14,31,35H,7H2,1-6H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDSFMUSNZDJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101022541
Record name ABBV-744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138861-99-9
Record name N-Ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6,7-dihydro-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2138861-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABBV-744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138861999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABBV-744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABBV-744
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX546E2SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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